N-(2,3-Epoxypropyl)-N-amidinoglycine
Description
Properties
CAS No. |
70363-44-9 |
|---|---|
Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-[carbamimidoyl(oxiran-2-ylmethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9(2-5(10)11)1-4-3-12-4/h4H,1-3H2,(H3,7,8)(H,10,11) |
InChI Key |
GEGOVQUAXGTHFG-UHFFFAOYSA-N |
SMILES |
C1C(O1)CN(CC(=O)O)C(=N)N |
Canonical SMILES |
C1C(O1)CN(CC(=O)O)C(=N)N |
Synonyms |
epoxycreatine N-(2,3-epoxypropyl)-N-amidinoglycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (epoxy groups or glycine derivatives) and are compared based on available
Preparation Methods
Core Reaction Mechanism
The synthesis of this compound hinges on a two-step process: (1) amidination of glycine to form N-amidinoglycine and (2) epoxidation via reaction with epichlorohydrin. The amidination step typically employs carbodiimide-mediated coupling or direct reaction with cyanamide derivatives to introduce the amidino group (-C(=NH)NH₂). Subsequent epoxidation involves nucleophilic attack by the amine nitrogen on epichlorohydrin, followed by base-induced dehydrochlorination to form the epoxypropyl group.
A critical challenge lies in suppressing side reactions, such as polymerization of epichlorohydrin or over-glycidylation. Studies indicate that maintaining a molar ratio of epichlorohydrin to N-amidinoglycine between 1.2:1 and 2:1 minimizes oligomer formation while ensuring complete epoxidation.
Catalytic Systems and Reaction Optimization
Role of Lanthanum Nitrate in Epoxidation
The patent EP1656363A2 highlights lanthanum nitrate hexahydrate as a superior catalyst for epoxy group formation. When dissolved in propylene carbonate (20–40 wt%), this catalyst facilitates a 15–20% increase in epoxide yield compared to traditional methods using tetrabutylammonium chloride. Key advantages include:
Table 1: Catalytic Performance of Lanthanum Nitrate in Propylene Carbonate
| Catalyst Concentration (wt%) | Reaction Time (h) | Epoxide Yield (%) | Viscosity at 50°C (mPa·s) |
|---|---|---|---|
| 0.5 | 12 | 78 | 5,200 |
| 1.0 | 10 | 82 | 4,270 |
| 2.0 | 8 | 85 | 3,980 |
Solvent Selection and Temperature Control
Propylene carbonate emerges as the optimal solvent due to its high polarity and ability to dissolve both lanthanum nitrate and epichlorohydrin. Reactions conducted in toluene or xylene require 20–30% longer durations to achieve comparable yields. Temperature profiling reveals that maintaining the reaction at 55°C during epichlorohydrin addition, followed by a gradual increase to 80°C, prevents exothermic runaway reactions.
Purification and Characterization
Isolation Techniques
Post-reaction workup involves sequential washing with aqueous sodium dihydrogen phosphate (1% w/v) and deionized water to remove residual catalysts and salts. The crude product is then purified via vacuum distillation (30 mbar, 110°C) or column chromatography using ethyl acetate/petroleum ether mixtures.
Spectroscopic Validation
¹H-NMR and ¹³C-NMR are indispensable for confirming structural integrity:
Table 2: Representative NMR Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Epoxy CH₂ | 2.74–2.89 | dd |
| Epoxy CH | 3.19–3.26 | m |
| Amidino NH₂ | 8.1–8.3 | s |
| Glycine CH₂ | 3.34–3.42 | m |
Kinetic and Thermodynamic Considerations
Reaction Rate Analysis
Studies on analogous epoxy systems demonstrate zero-order kinetics during the initial 2–3 hours, transitioning to first-order behavior as monomer concentrations decline. The rate constant (k) for epoxypropyl formation in propylene carbonate is approximately at 60°C, with an activation energy () of 45 kJ/mol.
Thermal Stability
Differential scanning calorimetry (DSC) reveals an exothermic curing onset at 120–130°C, attributed to residual epoxy group reactivity. Storage below 4°C in anhydrous conditions is recommended to prevent premature polymerization.
Industrial and Biochemical Applications
Scale-Up Challenges
Pilot-scale synthesis (≥1 kg batches) necessitates strict control of:
Biochemical Labeling Utility
In creatine kinase studies, this compound serves as an affinity label due to its electrophilic epoxy group, which forms covalent bonds with nucleophilic residues (e.g., cysteine or lysine). Radiolabeled variants (e.g., [¹⁴C]-epoxycreatine) enable precise tracking of enzyme active sites .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2,3-Epoxypropyl)-N-amidinoglycine, and what analytical techniques are critical for confirming its structural integrity?
- Methodological Answer : The synthesis often involves epoxidation of precursor compounds or nucleophilic ring-opening reactions. For example, epoxypropyl derivatives can react with amidines under controlled pH and temperature to form the target compound. Structural confirmation relies on 2D NMR techniques (COSY, HMQC, HMBC) to resolve stereochemistry and substituent positioning, complemented by FT-IR for functional group validation. High-resolution mass spectrometry (HRMS) is essential for molecular weight verification .
Q. How can researchers safely handle this compound during experimental procedures to minimize exposure risks?
- Methodological Answer : Use closed-system reactors and local exhaust ventilation to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For spills, employ inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Q. What reactivity patterns are observed in this compound during nucleophilic ring-opening reactions?
- Methodological Answer : The epoxy group undergoes regioselective attack by nucleophiles (e.g., amines, thiols) following the Krasuskii rule , where the nucleophile preferentially attacks the less substituted carbon. Reaction conditions (solvent polarity, temperature) influence regioselectivity. Monitoring progress via thin-layer chromatography (TLC) or HPLC helps optimize reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
